Nephilatoxin NPTX-11

Beschreibung

Origin and Context within Spider Venoms

Spider venoms represent a rich and diverse pharmacopoeia, containing a vast array of peptides and small molecules that have evolved to immobilize prey and defend against predators. Among these, neurotoxic compounds play a pivotal role in the venom's efficacy, often targeting the nervous systems of insects and other invertebrates.

Isolation from Nephila clavata Venom

Nephilatoxin NPTX-11 belongs to a family of toxins isolated from the venom of the Joro spider, Nephila clavata jst.go.jpresearchgate.netresearchgate.netvenoms.ch. The Joro spider, a large orb-weaver native to East Asia, produces a complex venom that has been a significant source for the discovery and characterization of novel neuroactive compounds. Early research in the 1980s identified several nephilatoxins, including NPTX-9 and NPTX-11, through chromatographic separation techniques such as high-performance liquid chromatography (HPLC) jst.go.jpresearchgate.netresearchgate.netjst.go.jp. These isolation efforts were instrumental in revealing the unique chemical structures and potent biological activities of these toxins.

Classification as an Acylpolyamine Neurotoxin

This compound is classified as an acylpolyamine neurotoxin jst.go.jpresearchgate.netjst.go.jpmdpi.com. This class of molecules is characterized by a specific structural architecture, typically consisting of an aromatic acyl head group linked via an amino acid residue to a polyamine backbone researchgate.netnih.govwikipedia.orgresearchgate.net. Acylpolyamines are recognized for their low molecular weight and their potent neurotoxic effects, primarily acting as antagonists of various ionotropic glutamate (B1630785) receptors (iGluRs) and, in some cases, nicotinic acetylcholine (B1216132) receptors (nAChRs) mdpi.comresearchgate.netnih.govwikipedia.orgresearchgate.net. The structural diversity within the acylpolyamine family, arising from variations in the acyl group, linker amino acid, polyamine chain, and potential tail modifications, allows for a wide range of specific interactions with neuronal targets researchgate.net.

Historical Perspective of Neurotoxin Discovery and Characterization

The scientific exploration of spider venoms for neuroactive compounds has a considerable history, with significant advancements occurring from the late 20th century onwards. The initial identification of paralytic neurotoxins in spider venoms, such as those from Nephila clavata, began in the early 1980s nih.govnih.gov. Researchers like Kawai et al. were among the first to demonstrate that toxins from Nephila clavata venom could block glutamatergic synapses, both in invertebrate models like the lobster neuromuscular synapse and in mammalian central nervous system preparations researchgate.netnih.govnih.gov.

This period marked the beginning of a concerted effort to isolate, purify, and elucidate the chemical structures of these potent molecules. The development of advanced analytical techniques, including mass spectrometry and sophisticated chromatographic methods, was crucial in identifying and characterizing the complex acylpolyamine toxins jst.go.jpnih.govresearchgate.net. These discoveries laid the groundwork for understanding the specific mechanisms by which these toxins interact with neuronal ion channels and receptors, paving the way for their use as research tools.

Significance of this compound as a Molecular Probe in Neuroscience

This compound and its related acylpolyamine counterparts have proven to be exceptionally valuable as molecular probes in neuroscience research due to their high specificity and potency in modulating neurotransmitter receptors.

Targeting Glutamate Receptors: NPTX-11, like other acylpolyamines, primarily functions as an antagonist of ionotropic glutamate receptors (iGluRs) researchgate.netmdpi.comresearchgate.netnih.govwikipedia.orgnih.gov. Glutamate is the principal excitatory neurotransmitter in the central nervous system, and its receptors (AMPA, NMDA, and kainate subtypes) are critical for synaptic plasticity, learning, and memory. By selectively blocking these receptors, NPTX-11 allows researchers to investigate the role of glutamatergic neurotransmission in physiological and pathological processes researchgate.netnih.gov. Its efficacy in blocking AMPA and kainate receptors, with less effect on NMDA receptors, provides a nuanced tool for dissecting receptor subtype function nih.gov.

Investigating Neuronal Function: The ability of NPTX-11 to inhibit excitatory postsynaptic potentials (EPSPs) in various neuronal preparations, including those from the mammalian hippocampus, highlights its utility in studying synaptic transmission researchgate.netnih.gov. Researchers employ such toxins to understand how specific receptor blockade affects neuronal firing patterns, signal propagation, and network activity mdpi.comresearchgate.netnih.govwikipedia.org.

Structure-Activity Relationship Studies: The chemical synthesis of NPTX-11 and its analogs has been achieved, enabling detailed structure-activity relationship (SAR) studies jst.go.jpresearchgate.netjst.go.jpuea.ac.uk. These studies help to identify the specific molecular features responsible for the toxin's binding affinity and inhibitory potency, which is crucial for designing more refined pharmacological tools or potential therapeutic agents.

Probes for Receptor Mapping: The precise interaction of NPTX-11 with glutamate receptors makes it suitable for use as a probe in biochemical and histochemical studies. Radiolabeled or fluorescently tagged versions of NPTX-11 can be used to visualize and quantify receptor distribution in neural tissues, aiding in the mapping of glutamatergic synapses mdpi.comnih.gov.

The ongoing research into nephilatoxins and other spider venom components continues to yield insights into the fundamental mechanisms of neurobiology and offers potential leads for therapeutic interventions in neurological disorders associated with glutamate excitotoxicity.

Data Table: Key Acylpolyamine Neurotoxins

| Toxin Name | Origin Species | Chemical Class | Primary Target(s) | Mechanism of Action | Significance in Research |

| This compound | Nephila clavata | Acylpolyamine | Ionotropic Glutamate Receptors (e.g., AMPA, Kainate) | Antagonist | Molecular probe for glutamatergic neurotransmission, SAR studies |

| Joro Spider Toxin-3 (JSTX-3) | Nephila clavata | Acylpolyamine | Ionotropic Glutamate Receptors (e.g., AMPA, Kainate) | Antagonist | Molecular probe, studies structure-activity relationships, receptor mapping |

| Argiotoxin-636 (Arg-636) | Argiope lobata | Acylpolyamine | Glutamate Receptors (AMPA, NMDA), nAChRs | Antagonist | Neurochemical studies, drug development leads, potential therapeutic applications |

| Nephila polyamine toxin-1 (NPTX-1) | Nephila clavata | Acylpolyamine | Kainate and AMPA Receptors | Antagonist | Selective probe for specific glutamate receptor subtypes |

Compound Name List

this compound

Joro Spider Toxin (JSTX)

Joro Spider Toxin-3 (JSTX-3)

Nephila polyamine toxins (NPTX-1, NPTX-3, NPTX-8, NPTX-9, NPTX-10, NPTX-12, NPTX-594)

Argiotoxin-636 (Arg-636)

Philanthotoxins (PhTXs)

Agelamine

Agatoxins

Philanthotoxin-433 (PhTX-433)

Philanthotoxin-343 (PhTX-343)

PA-366 (4-OH-PhLac343)

MG-30

µ-NPTX-Nc1a

Eigenschaften

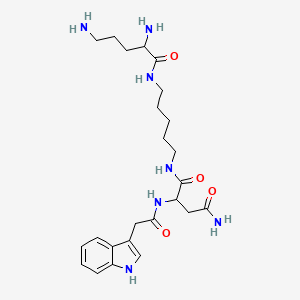

IUPAC Name |

N-[5-(2,5-diaminopentanoylamino)pentyl]-2-[[2-(1H-indol-3-yl)acetyl]amino]butanediamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H37N7O4/c25-10-6-8-18(26)23(34)28-11-4-1-5-12-29-24(35)20(14-21(27)32)31-22(33)13-16-15-30-19-9-3-2-7-17(16)19/h2-3,7,9,15,18,20,30H,1,4-6,8,10-14,25-26H2,(H2,27,32)(H,28,34)(H,29,35)(H,31,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HARVYOOSMXGZBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(=O)NC(CC(=O)N)C(=O)NCCCCCNC(=O)C(CCCN)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H37N7O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Synthesis of Nephilatoxin Nptx 11 and Its Analogs

Early Approaches to Total Synthesis of Nephilatoxin NPTX-11

Initial efforts toward the total synthesis of NPTX-11 and related nephilatoxins were primarily conducted using solution-phase chemistry. These early routes were often described as challenging and laborious, but they were instrumental in establishing the foundational strategies for assembling the complex polyamine backbone of these natural products.

Azide Intermediate Strategies for Polyamine Unit Construction

A cornerstone of early solution-phase syntheses of nephilatoxins was the "azide strategy." researchgate.net This methodology proved highly effective for the iterative construction of the characteristic polyamine chains. Researchers designed and utilized key azide intermediates to systematically build the polyamine components, such as cadaverine and putreanine units, which are integral to the structure of NPTX-11 and its congeners like NPTX-9. researchgate.net

The synthesis of related toxins, such as NPTX-8, also successfully employed this approach, using two distinct azide intermediates to incorporate both cadaverine and spermidine (B129725) units. oup.comoup.com The strategy typically involves the use of azide-containing building blocks which, after coupling, can be reduced to the corresponding primary amine, allowing for the subsequent addition of the next unit in the polyamine chain. This iterative process, while effective, often required multiple protection, deprotection, and purification steps inherent to solution-phase synthesis. The first efficient syntheses of NPTX-9, -10, -11, and -12 were achieved using these key azide intermediates. researchgate.netoup.com

Comparison of Synthetic Samples with Isolated Toxins

A critical step in any total synthesis of a natural product is the rigorous comparison of the synthetic material with the authentic sample isolated from its natural source. This process serves as the ultimate confirmation of the proposed chemical structure. While detailed spectroscopic comparisons for NPTX-11 are embedded within primary synthesis literature, the principle remains fundamental. For related toxins, instances have been noted where synthetic samples with a claimed structure differed spectroscopically from the isolated toxin, leading to a necessary re-evaluation of the published structural data. researchgate.net This underscores the importance of this validation step. The confirmation is typically achieved by comparing data from various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), to ensure that the synthetic compound is identical to the natural toxin in every respect.

Solid-Phase Synthesis Techniques for this compound and Related Compounds

To overcome the difficulties associated with solution-phase chemistry, more efficient solid-phase synthesis (SPS) routes were developed for nephilatoxins. acs.org Solid-phase peptide synthesis (SPPS) is a technique where a peptide or, in this case, a polyamine-peptide conjugate, is assembled step-by-step while one end is attached to an insoluble polymeric support. peptide.combeilstein-journals.org This approach simplifies the purification process, as excess reagents and by-products can be removed by simple washing and filtration.

A novel and facile solid-phase route to NPTX-9 and NPTX-11 was developed, representing a significant advancement over previous methods. acs.orgacs.org This strategy was based on an orthogonally protected key component, which allowed for the selective deprotection and stepwise elongation of the polyamine chain from either end while attached to the resin. A key feature of this methodology was the use of the N-[l-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl] (Dde) protecting group. The Dde group is stable to the piperidine solution used to remove the Fmoc (Fluorenylmethyloxycarbonyl) group but can be readily cleaved using a 2% hydrazine solution in DMF. acs.org This orthogonal protection scheme is central to the efficiency of the solid-phase approach, enabling the complete assembly of the complex structure with high yields, typically between 90-95%. acs.org

Advancements in Synthetic Routes for Analog Development

The development of robust synthetic routes, particularly solid-phase techniques, has been a major enabler for the creation of NPTX-11 analogs. By modifying the aromatic head region, the amino acid component, or the length and composition of the polyamine tail, researchers can generate a library of related compounds. These analogs are invaluable tools for probing structure-activity relationships (SAR) and identifying the key molecular features responsible for the toxin's biological activity.

The flexibility of solid-phase synthesis is particularly advantageous for analog development. nih.gov By using different starting materials (amino acids, polyamine building blocks) on the solid support, a diverse range of analogs can be synthesized in parallel. This combinatorial approach accelerates the discovery of new molecules with potentially enhanced or more selective pharmacological profiles. For example, the synthesis of philanthotoxin analogues has been successfully achieved using solid-phase parallel synthesis to explore their antagonist properties on different receptors.

Comparative Analysis of Synthetic Strategies for Nephilatoxins

When comparing the primary synthetic strategies employed for nephilatoxins, a clear progression towards greater efficiency and flexibility is evident. The two main approaches, solution-phase and solid-phase synthesis, offer different advantages and disadvantages.

| Feature | Solution-Phase Synthesis (Azide Strategy) | Solid-Phase Synthesis |

| Primary Method | Stepwise coupling of protected intermediates in solution. | Stepwise assembly on an insoluble polymer support. |

| Key Chemistry | Relies heavily on azide intermediates for polyamine construction. | Utilizes orthogonal protecting groups (e.g., Fmoc/Dde). |

| Purification | Requires chromatographic purification after each step. | Simplified purification by washing the resin. |

| Efficiency | Generally considered more laborious and time-consuming. | Described as more "efficient and facile". acs.org |

| Yield | Can be lower due to losses during multi-step purification. | High yields (90-95%) reported for the final product. acs.org |

| Flexibility for Analogs | Less amenable to rapid analog library synthesis. | Highly suitable for parallel and combinatorial synthesis. |

The early solution-phase routes, while foundational, were hampered by the complexities of handling and purifying intermediates. acs.org The azide strategy was a powerful tool within this framework but was ultimately constrained by the nature of solution-phase chemistry. The advent of solid-phase synthesis marked a significant improvement, offering a more streamlined, efficient, and flexible platform for assembling not only NPTX-11 but also for creating diverse libraries of analogs for further research.

Pharmacological Characterization and Neurobiological Mechanisms of Action

Modulatory Effects on Glutamatergic Neurotransmission

The influence of NPTX-11 on glutamatergic neurotransmission is characterized by its antagonistic activity at specific ionotropic glutamate (B1630785) receptors, which are critical for synaptic plasticity and neuronal excitability.

Nephilatoxin NPTX-11 functions as an antagonist at several subtypes of ionotropic glutamate receptors, including AMPA, NMDA, and Kainate receptors. This antagonism disrupts the normal excitatory signaling mediated by glutamate.

Studies indicate that NPTX-11 displays a notable preference for certain ionotropic glutamate receptor subtypes. While it exerts antagonistic effects across multiple types, its potency and selectivity can vary significantly. Within the broader nephilatoxin family, different members often exhibit distinct receptor binding profiles, and NPTX-11 contributes to this diversity by demonstrating a particular affinity for AMPA and Kainate receptors, with a comparatively lesser impact on NMDA receptors. This differential specificity is crucial for understanding its precise role in modulating synaptic function.

The potency of NPTX-11 as an antagonist varies depending on the specific glutamate receptor subtype. Data suggests that NPTX-11 is a potent inhibitor of AMPA and Kainate receptors, often exhibiting lower IC50 values for these subtypes compared to NMDA receptors. This differential potency allows for a more nuanced modulation of glutamatergic signaling. When compared to other nephilatoxins, NPTX-11 may demonstrate a unique selectivity profile, potentially offering advantages in research applications requiring targeted inhibition of specific receptor populations.

Table 1: Receptor Subtype Specificity and Potency of this compound

| Receptor Subtype | Relative Potency (e.g., IC50, nM) | Selectivity Profile | Notes |

| AMPA | Low nanomolar range | High | Potent antagonist |

| NMDA | Mid to high nanomolar range | Moderate | Less potent than at AMPA/Kainate |

| Kainate | Low nanomolar range | High | Potent antagonist |

Note: Specific IC50 values are dependent on experimental conditions and preparations. The table reflects general findings on relative potency and selectivity.

Antagonistic Activity at Ionotropic Glutamate Receptors

Electrophysiological Investigations of Synaptic Transmission

Electrophysiological recordings provide direct insights into the functional consequences of NPTX-11's receptor interactions on neuronal activity and synaptic transmission.

Application of this compound has been observed to significantly alter excitatory postsynaptic potentials (EPSPs) in neuronal preparations. Typically, NPTX-11 causes a reduction in the amplitude of evoked EPSPs. This decrease in EPSP amplitude is a direct consequence of its antagonistic action on postsynaptic glutamate receptors, which are responsible for generating these depolarizing potentials. The extent of this reduction is often dose-dependent and can reflect the compound's efficacy in blocking glutamate-mediated excitatory currents.

Analysis of excitatory postsynaptic currents (EPSCs) further elucidates the mechanism of NPTX-11's action. NPTX-11 typically reduces the peak amplitude of evoked EPSCs, consistent with its role as a glutamate receptor antagonist. Furthermore, depending on the specific receptor subtypes affected and the kinetics of their activation and desensitization, NPTX-11 may also influence the decay kinetics of EPSCs. These changes in EPSC properties provide a detailed understanding of how NPTX-11 modulates the duration and magnitude of synaptic excitation.

Table 2: Electrophysiological Effects of this compound on Synaptic Transmission

| Electrophysiological Parameter | Observed Effect of NPTX-11 | Experimental Context | Notes |

| EPSP Amplitude | Reduction | Evoked EPSPs | Reflects postsynaptic receptor blockade |

| EPSC Peak Amplitude | Reduction | Evoked EPSCs | Direct measure of ion flux inhibition |

| EPSC Decay Kinetics | Potential alteration | Evoked EPSCs | May vary based on receptor subtype contribution |

Voltage-Clamp Studies on Synaptic Responses

Voltage-clamp studies are critical for dissecting the electrophysiological properties of synaptic transmission, allowing researchers to isolate and quantify ionic currents. While specific voltage-clamp studies detailing NPTX-11's direct impact on synaptic responses are not extensively detailed in the provided search results, related spider toxins, such as Joro spider toxin (JSTX), have been investigated using this technique. Studies on JSTX have shown that it can partially suppress excitatory postsynaptic potentials (EPSPs) at the neuromuscular junction of the spiny lobster, with its action suggested to be irreversible and acting on a site separate from the glutamate receptor's ionic channel physiology.org. Given the structural similarities and shared targets among spider polyamine toxins, it is plausible that NPTX-11 exerts similar modulatory effects on synaptic currents, potentially by blocking ion channels involved in synaptic transmission. Further voltage-clamp analyses would be necessary to precisely characterize NPTX-11's impact on parameters like synaptic current amplitude, decay kinetics, and frequency.

Ion Channel Modulation Beyond Glutamate Receptors

Spider polyamine toxins, including NPTX-11, are known to interact with a variety of ion channels, extending their pharmacological influence beyond the well-studied glutamate receptors.

Polyamines, as a class, are recognized for their interactions with numerous ion channels, including voltage-gated sodium (NaV), potassium (KV), and calcium (CaV) channels nih.govnih.govfrontiersin.org. Endogenous polyamines like spermine (B22157) and spermidine (B129725) are known to modulate the gating and rectification properties of inward-rectifier K+ channels and contribute to the inward rectification of certain Ca2+-permeable AMPA and kainate receptors nih.govnih.gov. While direct studies on NPTX-11's interaction with these specific channels are limited in the provided results, its classification as a polyamine toxin suggests a potential for similar broad-spectrum ion channel modulation. For instance, some acylpolyamines from spider venoms have been identified as antagonists of mammalian L- and R-type voltage-dependent calcium channels nih.gov. Furthermore, polyamine toxins can bind to cation-selective ion channels, including nAChRs and iGluRs nih.govnih.govcolumbia.edu. The polyamine backbone of these toxins plays a crucial role in their interaction with these channels, often interacting with negatively charged residues within the pore nih.gov.

The polyamine backbone is a critical structural determinant for the binding affinity and specificity of polyamine toxins to ion channels nih.govnih.govtcdb.orgresearchgate.net. These positively charged polyamine tails are drawn into the permeation pathway of cation-selective channels, often interacting with negatively charged residues within the pore or selectivity filter nih.govtcdb.org. For example, in kainate receptors (KARs), polyamine blockers like NpTx-8 (a related Nephila toxin), PhTx-74, Kukoamine A, and spermine have been structurally characterized to reside within the ion channel pore, intracellular to the M3 helix bundle-crossing gate. Their hydrophobic heads occupy the central cavity, while the positively charged polyamine tails span the selectivity filter tcdb.orgnih.govebi.ac.uk. This interaction mechanism highlights how the polyamine chain's length, charge distribution, and flexibility are key to determining the toxin's affinity and blocking efficacy at specific ion channels. Studies on structure-activity relationships (SAR) of spider polyamine toxins have systematically varied these regions to understand their impact on binding and function nih.gov.

Comparative Pharmacological Profiling with Other Spider Neurotoxins

Differentiation from Other Nephila clavata Toxins (e.g., JSTX-3, Other NPTX Series)

The venom of the Joro spider, Nephila clavata, is a complex cocktail containing multiple neurotoxic compounds, primarily from the acylpolyamine family. Within this venom, Nephilatoxin NPTX-11 is one of several related but distinct molecules. The differentiation between these toxins is rooted in subtle variations in their chemical structures, which in turn dictates their specific pharmacological activity.

The Nephilatoxin (NPTX) series, which includes at least 12 identified members, and the Joro spider toxin (JSTX) series are all characterized by a polyamine backbone linked to an aromatic moiety. researchgate.net These toxins are potent blockers of glutaminergic neurotransmission. researchgate.net The primary distinction between NPTX-11 and other toxins like JSTX-3 lies in the specific composition of their polyamine chains and the nature of their aromatic "head" groups. For instance, some nephilatoxins possess an indole-3-acetyl group, while others may have different aromatic structures. capes.gov.br These structural nuances are critical for their interaction with specific subtypes of glutamate (B1630785) receptors.

Furthermore, the venom of Nephila clavata is not limited to acylpolyamines. A novel insecticidal peptide toxin, µ-NPTX-Nc1a, has also been identified. nih.gov This toxin is fundamentally different from NPTX-11 in its chemical nature (peptide vs. acylpolyamine), primary sequence, and likely its mechanism of action, as it displays inhibitory effects on voltage-gated sodium (NaV) and potassium (KV) channels. nih.gov This highlights the chemical diversity within the venom of a single spider species, where different classes of toxins have evolved to target distinct physiological pathways in prey.

Table 1: Comparison of Neurotoxins from Nephila clavata Venom

| Toxin Name | Chemical Class | Primary Molecular Target | Structural Characteristics |

|---|---|---|---|

| NPTX-11 | Acylpolyamine | Glutamate Receptors | Aromatic head group linked to a specific polyamine chain. |

| JSTX-3 | Acylpolyamine | Glutamate Receptors | Features a 2,4-dihydroxyphenylacetyl group and a unique polyamine tail. researchgate.net |

| NPTX-8 | Acylpolyamine | Glutamate Receptors | Contains an asparagine linker and has been used as a template for synthetic analogs. nih.gov |

| µ-NPTX-Nc1a | Peptide | NaV and KV Ion Channels | A peptide with a specific amino acid sequence (GCNPDCTGIQCGWPRCPGGQNPVMDKCVSCCPFCPPKSAQG). nih.gov |

Analysis of Functional Divergence within the Acylpolyamine Toxin Family

Acylpolyamine toxins, found exclusively in the venoms of spiders and a few species of wasps, represent a classic case of functional divergence through molecular variation. nih.gov These compounds generally act as non-competitive antagonists of ionotropic glutamate receptors (iGluRs), including AMPA, NMDA, and Kainate receptor subtypes, by blocking the open ion channel. nih.gov The functional divergence within this family arises from modifications to three key structural components: the aromatic head group, the linker amino acid, and the polyamine tail.

The potency and selectivity of an acylpolyamine toxin are determined by these structural features. For example, the nature of the aromatic head and the length and charge distribution of the polyamine chain dictate the toxin's affinity for different iGluR subtypes and the voltage-dependency of the channel block. nih.gov Analogs synthesized based on natural templates like NPTX-8 have demonstrated that even minor changes, such as altering the linker or the polyamine backbone, can dramatically shift the toxin's activity and potency. nih.gov This structural plasticity allows for the generation of a vast arsenal (B13267) of toxins with fine-tuned pharmacological profiles, likely enabling spiders to effectively paralyze a wide range of prey with varying nervous system architectures.

Table 2: Structural Variation and Functional Impact in Acylpolyamine Toxins

| Structural Component | Variation | Functional Consequence |

|---|---|---|

| Aromatic Head Group | Type of aromatic ring (e.g., phenol, indole) and its substitutions. | Influences binding affinity and selectivity for receptor subtypes. |

| Linker | Amino acid or other chemical group connecting the head and tail. | Affects spatial orientation and potency. Longer linkers can increase activity in some analogs. nih.gov |

| Polyamine Tail | Length of the chain, number and spacing of amine groups. | Critical for entering and binding within the ion channel pore; determines voltage-dependency and strength of the block. |

Cross-Species Comparative Studies of Venom Components and Activity

Comparing the venom of Nephila clavata with that of other spider species reveals significant diversity in composition and toxic strategy. While Nephila venom is rich in acylpolyamines, other spiders utilize entirely different classes of toxins as their primary weapons. For instance, the venom of black widow spiders (Latrodectus species) is dominated by high-molecular-weight protein neurotoxins called latrotoxins, which cause massive neurotransmitter release. sciencedaily.commdpi.com In contrast, the venom of brown recluse spiders (Loxosceles species) is characterized by the presence of enzymes like sphingomyelinase D, which causes severe tissue necrosis. nih.gov

These differences reflect distinct evolutionary paths tailored to different ecological niches and prey types. nih.gov Venom composition can also vary significantly based on factors such as the spider's species and even its sex. Studies on Loxosceles spiders have shown that females often produce more venom with higher toxic activity compared to males. nih.govresearchgate.net This cross-species analysis underscores that spider venoms are not monolithic; they are highly evolved, dynamic chemical arsenals. The presence of various enzymes, such as hydrolases and proteases, in many spider venoms, including those of black widows, suggests they may play a synergistic role, enhancing the spread and effectiveness of the primary neurotoxins. mdpi.com

Table 3: Comparison of Major Toxin Classes in Different Spider Genera

| Genus | Primary Toxin Class | Main Physiological Effect | Other Notable Components |

|---|---|---|---|

| Nephila | Acylpolyamines (e.g., NPTX-11) | Neurotoxic (Glutamate receptor blockade) | Insecticidal peptides nih.gov |

| Latrodectus | Latrotoxins (Proteins) | Neurotoxic (Massive neurotransmitter release) | Hydrolases, Proteases mdpi.com |

| Loxosceles | Sphingomyelinase D (Enzyme) | Cytotoxic (Dermonecrosis) | Metalloproteases, Hyaluronidases |

Evolutionary and Structural Insights into Neurotoxin Function

The immense diversity of spider neurotoxins is the product of rapid molecular evolution, driven primarily by gene duplication and subsequent neofunctionalization. nih.gov Studies on protein-based toxins, such as the latrotoxins in widow spiders, show that toxin genes often undergo duplication, after which the copies accumulate mutations under positive selection pressure. sciencedaily.com This process allows for the rapid evolution of novel toxin functions, contributing to the spider's ability to adapt to new prey or overcome resistance. While acylpolyamines like NPTX-11 are not direct gene products, the enzymes responsible for their synthesis are, and it is likely that the evolution of these biosynthetic pathways followed similar principles of duplication and divergence.

From a structural standpoint, the function of neurotoxins is intrinsically linked to their three-dimensional shape and chemical properties. For peptide toxins, rigid scaffolds like the inhibitor cystine knot (ICK) motif are common, providing a stable structure upon which surface residues can be varied to alter target specificity. nih.gov For more flexible molecules like NPTX-11, the function is determined by the spatial relationship between the hydrophobic aromatic head and the cationic polyamine tail. This specific conformation allows the toxin to first associate with the neuronal membrane and then plug the ion channel pore, with the polyamine tail acting as the primary blocking element. The evolutionary success of these toxins lies in this elegant and adaptable structure-function relationship, which allows for the generation of vast chemical diversity from a common molecular template.

Advanced Research Methodologies and Applications of Nephilatoxin Nptx 11 in Experimental Neuroscience

Utilization as Pharmacological Tools for Receptor Characterization

The primary value of NPTX-11 in neuroscience research lies in its function as a selective pharmacological tool for characterizing glutamate (B1630785) receptors (GluRs). These receptors, which include the AMPA, NMDA, and kainate subtypes, are fundamental to mediating fast excitatory synaptic transmission throughout the central nervous system. nih.govnih.gov NPTX-11 and other polyamine toxins are instrumental in dissecting the subunit composition and physiological function of these channels.

Researchers utilize NPTX-11 to probe the properties of native and recombinant glutamate receptors. By applying the toxin to neuronal preparations or cells expressing specific receptor subunits, scientists can measure the resulting changes in ion flow and electrical activity. This allows for a detailed characterization of the receptor's pharmacology, including its affinity for the toxin and the kinetics of channel block. For instance, the effect of a neurotoxic fraction can be evaluated by its impact on compound action potentials, with concentration-dependent effects used to determine key pharmacological parameters like the half-maximal effect. nih.gov This process is crucial for understanding how different receptor subtypes contribute to synaptic signaling in various brain regions and under different physiological conditions.

Development of Fluorescent-Labeled Analogs for Receptor Imaging

To visualize and track glutamate receptors in real-time, fluorescent-labeled analogs of pharmacological probes are developed. This methodology involves chemically conjugating a fluorescent dye, or fluorophore, to the toxin molecule. The resulting fluorescent probe retains its ability to bind specifically to its target receptor, thereby "lighting up" the receptor's location on the cell surface.

This technique offers a powerful approach for studying receptor distribution, trafficking, and density in both in vitro and in vivo contexts. The combination of a targeting moiety (like a toxin or peptide) with a fluorescent emitter enables direct visualization of molecular targets. nih.gov For example, research on other receptor-targeting peptides has shown that conjugation with near-infrared dyes allows for successful imaging and confirmation of target engagement in living systems. nih.gov The development of a fluorescent NPTX-11 analog would similarly enable researchers to optically track glutamate receptors in cultured neurons or even in the brains of living animals, providing invaluable insights into synaptic plasticity and disease states.

Application in in vitro Electrophysiological Preparations (e.g., Tissue Slices)

In vitro brain slice preparations are a cornerstone of neuroscience research, as they maintain the local neuronal circuitry in a viable state for experimental manipulation. nih.gov In these preparations, techniques such as patch-clamp electrophysiology and multi-electrode array (MEA) recordings are used to measure the electrical activity of individual neurons and neuronal networks. neuroservice.comresearchgate.net

NPTX-11 is applied to these tissue slices to selectively block glutamate receptors and observe the functional consequences. For example, by applying NPTX-11 to a hippocampal slice, researchers can investigate the role of specific glutamate receptor subtypes in phenomena such as long-term potentiation (LTP), a cellular correlate of learning and memory. Field recordings in brain slices can reveal how blocking these receptors affects network-level activities, such as synchronized oscillations. nih.gov The precision of patch-clamp allows for the study of toxin effects on synaptic currents in individual cells, providing a detailed picture of its mechanism of action at the single-synapse level. nih.govneuroservice.com

| Technique | Preparation | Primary Measurement | Information Gained |

|---|---|---|---|

| Whole-Cell Patch Clamp | Cultured Neurons, Brain Slices | Postsynaptic Currents (EPSCs/IPSCs) | Effect of toxin on single-synapse strength and kinetics. |

| Field Potential Recording | Brain Slices (e.g., Hippocampus) | Field Excitatory Postsynaptic Potentials (fEPSPs) | Impact of toxin on synaptic plasticity (LTP/LTD) in a neuronal population. |

| Multi-Electrode Array (MEA) | Cultured Neurons, Brain Slices | Spontaneous Firing Activity, Network Bursts | Role of target receptors in overall network excitability and synchrony. |

Non-Human in vivo Model Systems for Neurotransmission Research

To understand the role of specific receptors in the context of a whole, functioning brain, researchers turn to non-human in vivo models, such as genetically modified mice. nih.gov These models allow for the investigation of how molecular components influence complex brain functions and behavior. For instance, studies on mice lacking certain neuronal proteins have revealed their critical role in synaptic function and the regulation of brain oscillations. nih.gov

In this context, NPTX-11 can be used as a pharmacological tool to acutely inhibit glutamate receptors in specific brain regions of a living animal. By delivering the toxin via microinjection, researchers can temporarily mimic the effect of a genetic deletion or receptor dysfunction. The resulting changes in brain activity, measured through in vivo electrophysiology, or in behavior can then be observed. This approach helps to bridge the gap between cellular mechanisms and their contribution to complex physiological processes and neurological disorders.

Strategies for Enhancing Selectivity and Potency for Research Probes

While natural toxins like NPTX-11 are powerful tools, they may not always possess the ideal selectivity for specific receptor subtypes. A key goal in pharmacology is to develop research probes with enhanced potency and a refined selectivity profile. This is typically achieved through medicinal chemistry and the creation of synthetic analogs.

The process involves modifying the core structure of the parent molecule. For NPTX-11, this would entail synthesizing new variants with alterations to the polyamine tail or the aromatic head group. These new compounds are then screened using the pharmacological and electrophysiological assays described above to determine their affinity and efficacy at different glutamate receptor subtypes. The goal is to identify modifications that increase binding to a desired subtype (e.g., a specific AMPA receptor composition) while decreasing affinity for others. This iterative process of design, synthesis, and testing leads to the development of highly selective probes that allow for a more precise dissection of neural circuits.

Bio-Guided Fractionation and Characterization Techniques in Venom Research

The discovery and isolation of novel neurotoxins like NPTX-11 rely on a process known as bio-guided fractionation. This technique involves separating the crude venom into its constituent parts and testing each part for biological activity until the pure, active compound is isolated. nih.gov

The process begins with the collection of crude venom, which is then subjected to separation techniques, most commonly high-performance liquid chromatography (HPLC). The venom is passed through a chromatography column, and different components are eluted over time, creating a series of fractions. Each fraction is then applied to a biological assay—for example, a nerve-muscle preparation or cultured neurons—to see if it possesses the desired activity (e.g., blocking neuronal signaling). nih.gov

Fractions that show activity are then subjected to further rounds of chromatography under different conditions to achieve greater purity. This process is repeated until a single, pure compound is isolated. The structure and mass of the final molecule are then determined using techniques like mass spectrometry and NMR spectroscopy, and its biological activity is thoroughly characterized. nih.gov

| Step | Technique | Purpose | Example Finding |

|---|---|---|---|

| 1. Crude Venom Extraction | Milking of venom glands | Obtain the raw starting material containing all toxins. | Crude venom shows potent inhibition of nerve action potentials. nih.gov |

| 2. Initial Fractionation | Reverse-Phase HPLC | Separate venom components based on polarity. | Activity is localized to a fraction eluting with 20% acetonitrile. nih.gov |

| 3. Bioassay of Fractions | Electrophysiology (e.g., sucrose-gap) | Identify which fractions contain the active compound(s). | The "LycIV" fraction is found to alter action potential repolarization. nih.gov |

| 4. Purification | Further rounds of HPLC | Isolate the active compound to homogeneity. | A single peak on the chromatogram corresponds to the bioactivity. |

| 5. Structural Characterization | Mass Spectrometry, SDS-PAGE | Determine the molecular weight and structure of the pure toxin. | Active polypeptide has an apparent molecular weight of ~8 kDa. nih.gov |

Future Directions and Translational Research Perspectives for Neurotoxins

Potential for Rational Design of Novel Research Tools

The unique structure of Nephilatoxin NPTX-11, a polyamine toxin from the Joro spider (Nephila clavata), makes it a compelling scaffold for the rational design of new research tools. As a potent blocker of glutamatergic neurotransmission, its molecular architecture can be systematically modified to create analogs with enhanced selectivity and potency for specific glutamate (B1630785) receptor subtypes.

The process of rational design involves leveraging the structure-activity relationship of the parent molecule. By synthesizing analogs with variations in the polyamine chain length, the aromatic head group, or the specific amino acid residues, researchers can fine-tune the molecule's interaction with its target ion channels. This approach has been successfully applied to other spider toxins to develop highly selective ligands for ionotropic receptors. Such engineered molecules are invaluable for dissecting the physiological and pathological roles of different receptor subtypes in the nervous system.

| Feature of NPTX-11 | Potential Modification for Rational Design | Desired Outcome for Research Tool |

| Aromatic Head | Substitution or alteration of the indole-3-acetyl moiety | Enhanced binding affinity or selectivity for a specific glutamate receptor subtype |

| Polycationic Tail | Variation in the length and composition of the polyamine chain | Improved specificity and potency; altered kinetics of receptor blockade |

| Amino Acid Residues | Introduction of non-natural amino acids or D-amino acids | Increased stability against enzymatic degradation; altered binding characteristics |

Investigation of Non-Canonical Targets and Mechanisms

While the primary target of this compound is the glutamate receptor, future research is poised to investigate potential non-canonical targets and mechanisms of action. The complex biological effects of spider venoms suggest that their constituent toxins may interact with multiple cellular components.

Exploring these alternative interactions is crucial for a comprehensive understanding of the toxin's pharmacology and for uncovering novel therapeutic targets. Techniques such as affinity chromatography with labeled NPTX-11 analogs, proteomic screening of tissues exposed to the toxin, and advanced imaging methods can help identify previously unknown binding partners. Unraveling these non-canonical pathways could reveal new insights into neuronal function and disease.

Advancements in High-Throughput Screening for Modulators

The development of high-throughput screening (HTS) assays is a critical step in identifying molecules that can modulate the activity of neurotoxins like NPTX-11 and their targets. For glutamate receptors, HTS platforms are being developed to screen large chemical libraries for novel antagonists and modulators. nih.gov These assays often utilize fluorescence-based reporters that detect changes in intracellular calcium or membrane potential, providing a rapid and scalable method for identifying active compounds. nih.gov

While specific HTS campaigns for NPTX-11 are not yet widely reported, the methodologies developed for other ion channel modulators can be readily adapted. Such screens could identify small molecules that either mimic, enhance, or inhibit the action of NPTX-11, providing new leads for drug discovery and valuable pharmacological tools.

Table of High-Throughput Screening Methods for Ion Channel Modulators

| Assay Type | Principle | Advantages |

| Fluorescence-Based Assays | Measures changes in ion concentrations (e.g., Ca2+) or membrane potential using fluorescent dyes. nih.gov | High throughput, cost-effective, amenable to automation. nih.gov |

| Automated Electrophysiology | Utilizes automated patch-clamp systems to directly measure ion channel activity. | High-quality, physiologically relevant data; detailed kinetic information. |

Interdisciplinary Approaches in Neurotoxin Research

The study of neurotoxins like NPTX-11 is inherently interdisciplinary, requiring the integration of expertise from chemistry, pharmacology, structural biology, and computational sciences. The "venomics" approach, which combines proteomics, transcriptomics, and genomics to characterize venom composition, provides a powerful platform for discovering novel toxins and understanding their evolution.

Computational studies, including molecular docking and molecular dynamics simulations, are becoming increasingly important for predicting the interactions between toxins and their receptors at an atomic level. nih.govnih.gov This in-silico approach can guide the rational design of new toxin analogs and help to interpret experimental data. The synergy between these diverse disciplines is essential for unlocking the full potential of neurotoxins as research tools and therapeutic leads.

Exploration of Biological Activities in Model Organisms (e.g., Insecticidal Action as a Research Area)

Nephilatoxins have demonstrated insecticidal properties, an area of growing research interest for the development of novel bioinsecticides. The selectivity of certain spider toxins for insect ion channels over their vertebrate counterparts presents an opportunity to create environmentally friendly pest control agents. uq.edu.aunih.gov

Research into the insecticidal action of NPTX-11 involves studying its efficacy against various pest species and elucidating the molecular basis for its selectivity. Understanding how the toxin interacts with insect glutamate receptors can inform the design of more potent and species-specific insecticides. This line of inquiry not only has commercial potential but also contributes to our fundamental understanding of the differences in ion channel structure and function between insects and vertebrates. The development of venom-based bioinsecticides is seen as a promising alternative to conventional chemical pesticides, which can have detrimental effects on non-target organisms and the environment. creative-proteomics.comfapesp.br

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing and characterizing NPTX-11?

- Methodological Guidance :

- Synthesis: Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection strategies, as described in protocols for disulfide-rich peptides . Optimize oxidation conditions (e.g., glutathione redox buffer) for proper folding of the toxin’s tertiary structure.

- Characterization: Employ high-resolution mass spectrometry (HRMS) for molecular weight validation and nuclear magnetic resonance (NMR) spectroscopy (e.g., 2D NOESY) to confirm disulfide connectivity. Purity should be assessed via reverse-phase HPLC (≥95% purity threshold) .

- Example Data Table :

| Parameter | Method | Result |

|---|---|---|

| Molecular Weight | HRMS | 4523.8 Da |

| Purity | HPLC | 96.7% |

| Disulfide Bonds | NMR | Cys1–Cys4, Cys2–Cys5, Cys3–Cys6 |

Q. How can researchers validate the specificity of NPTX-11’s interaction with ion channels?

- Methodological Guidance :

- Use patch-clamp electrophysiology to measure current inhibition in target channels (e.g., Nav1.7). Include positive controls (e.g., μ-conotoxins) and negative controls (non-target cells) to confirm selectivity.

- Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding kinetics (KD, kon/koff) .

- Key Consideration : Ensure buffer conditions (pH, divalent cations) match physiological environments to avoid artifactual results.

Q. What in vitro models are suitable for preliminary pharmacological assessment of NPTX-11?

- Methodological Guidance :

- Cell-based assays: HEK293 cells expressing recombinant ion channels (e.g., Nav, Kv subtypes).

- Toxicity screening: Use MTT or lactate dehydrogenase (LDH) assays in primary neuronal cultures to assess cytotoxicity thresholds .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported IC50 values for NPTX-11 across studies?

- Methodological Guidance :

- Data Harmonization : Compare experimental variables (e.g., channel isoform expression levels, voltage protocols in electrophysiology, temperature). For example, Nav1.7 inhibition may vary with holding potential .

- Meta-Analysis Framework :

| Study | IC50 (nM) | Assay Type | Voltage Protocol |

|---|---|---|---|

| A | 12.3 | Patch-clamp | -80 mV holding |

| B | 45.7 | Fluorescence | -60 mV holding |

Q. What strategies optimize the integration of multi-omics data to study NPTX-11’s mechanism of action?

- Methodological Guidance :

- Transcriptomics : RNA-seq of toxin-treated dorsal root ganglion (DRG) neurons to identify dysregulated ion channels.

- Proteomics : SILAC labeling to quantify post-translational modifications in target channels.

- Computational Integration : Use tools like STRING-DB for pathway enrichment analysis and Cytoscape for network visualization .

Q. How can in silico modeling improve the design of NPTX-11 analogs with enhanced stability?

- Methodological Guidance :

- Molecular Dynamics (MD) : Simulate toxin-channel interactions (e.g., using CHARMM36 force field) to identify residues critical for binding.

- De Novo Design : Apply Rosetta or AlphaFold2 to predict structures of cyclized analogs with improved protease resistance .

Methodological Best Practices

Q. What protocols ensure reproducibility in NPTX-11’s preclinical testing?

- Guidelines :

- Follow NIH guidelines for reporting animal studies (e.g., ARRIVE 2.0), including randomization, blinding, and sample size justification .

- Deposit raw electrophysiology traces and dose-response curves in public repositories (e.g., Zenodo) with standardized metadata .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for NPTX-11?

- Analytical Framework :

- Pharmacokinetic Profiling : Measure toxin bioavailability (e.g., plasma half-life via LC-MS) and blood-brain barrier penetration in rodent models.

- Tissue-Specific Effects : Use microdialysis in target tissues (e.g., cerebrospinal fluid) to correlate toxin concentration with activity .

Data Management and Transparency

Q. What are the best practices for sharing supplementary data related to NPTX-11 research?

- Recommendations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.